Cas no 821-41-0 (5-Hexen-1-ol)

5-hexen-1-ol is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
5-Hexen-1-ol structure
5-Hexen-1-ol structure
5-Hexen-1-ol
821-41-0
C6H12O
100.158882141113
MFCD00002981
39967
69963

5-Hexen-1-ol Properties

Names and Identifiers

    • 5-Hexen-1-ol
    • hex-5-en-1-ol
    • C6H12O
    • 1-Hexen-6-ol
    • 1-hexene-6-ol
    • 5-Hexenol
    • 6-hydroxyhexene
    • vinyl butanol
    • 5-Hexene-1-ol
    • 57PD1RF6G7
    • UIZVMOZAXAMASY-UHFFFAOYSA-N
    • 5-hexanol
    • 6-hydroxy-1-hexene
    • hex-1-en-6-ol
    • HO(CH2)4CH=CH2
    • 5-Hexen-1-ol5-Hexen-1-ol
    • BCP03575
    • RW2108
    • BBL102594
    • STL556397
    • LS40909
    • TRA0046086
    • BR-
    • 821-41-0
    • InChI=1/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H
    • BP-31163
    • BB 0262329
    • UNII-57PD1RF6G7
    • A840257
    • AKOS009156957
    • NS00022817
    • MFCD00002981
    • FT-0620445
    • H0653
    • AM20100796
    • 5-HEXENOL [FHFI]
    • AI3-34797
    • SY020861
    • EN300-98901
    • Q-200543
    • 5-Hexen-1-ol, 98%
    • FEMA NO. 4351
    • MS-20464
    • Q27261513
    • EINECS 212-477-4
    • CS-W013711
    • SCHEMBL41920
    • HY-W012995
    • DTXSID2074950
    • 1-Hexen-6-ol; 6-Hydroxy-1-hexene
    • Hex5en1ol
    • 5Hexenol
    • DTXCID0048266
    • +Expand
    • MFCD00002981
    • UIZVMOZAXAMASY-UHFFFAOYSA-N
    • 1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2
    • OCCCCC=C
    • 1236458

Computed Properties

  • 100.088815g/mol
  • 0
  • 1.4
  • 1
  • 1
  • 4
  • 100.088815g/mol
  • 100.088815g/mol
  • 20.2Ų
  • 7
  • 41.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.33500
  • 20.23000
  • n20/D 1.435(lit.)
  • Miscible with water.
  • 78-80 °C/25 mmHg(lit.)
  • <-20°C
  • Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
  • 4351 | 5-HEXENOL
  • 18.6g/l
  • Not determined
  • 7 (H2O)
  • Not determined
  • 0.834 g/mL at 25 °C(lit.)

5-Hexen-1-ol Security Information

5-Hexen-1-ol Customs Data

  • 2905290000
  • China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

5-Hexen-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034QQ-1g
5-Hexen-1-ol
821-41-0 97%
1g
$11.00 2024-04-21
A2B Chem LLC
AB45314-1g
5-Hexen-1-ol
821-41-0 97%
1g
$10.00 2024-04-19
abcr
AB117034-25 g
5-Hexen-1-ol, 90%; .
821-41-0 90%
25g
€72.50 2023-05-10
Apollo Scientific
OR14506-5g
Hex-5-en-1-ol
821-41-0 97%
5g
£15.00 2024-05-23
Chemenu
CM116056-100g
5-Hexen-1-ol
821-41-0 97%
100g
$149 2024-07-23
Cooke Chemical
A4730412-5ML
5-Hexen-1-ol
821-41-0 97%
5ml
RMB 81.60 2023-09-07
Enamine
EN300-98901-0.05g
hex-5-en-1-ol
821-41-0 95%
0.05g
$19.0 2024-05-21
Fluorochem
078461-1g
5-Hexen-1-ol
821-41-0 95%
1g
£12.00 2022-03-01
MedChemExpress
HY-W012995-1g
5-Hexen-1-ol
821-41-0
1g
¥100 2023-08-31
Oakwood
078461-1g
5-Hexen-1-ol
821-41-0 97%
1g
$17.00 2024-07-19

5-Hexen-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  [6-[Bis(1-methylethyl)silyl]hexyl]benzene (Wang resin-bound) Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine ,  Diisopropylethylamine Solvents: Dichloromethane ;  1 h, rt
Reference
An efficient synthesis of polymer-supported silyl linkers using a di-Grignard reagent
Doi, Takayuki; et al, Tetrahedron Letters, 2004, 45(29), 5723-5726

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  3.4 h, 1 atm, rt
Reference
Selective semihydrogenation of alkynes catalyzed by Pd nanoparticles immobilized on heteroatom-doped hierarchical porous carbon derived from bamboo shoots
Ji, Guijie; et al, ChemSusChem, 2017, 10(17), 3427-3434

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dimethylamine-borane Catalysts: Gold ,  Titania Solvents: Ethanol ;  0.5 h, 25 °C
Reference
cis-Semihydrogenation of alkynes with amine borane complexes catalyzed by gold nanoparticles under mild conditions
Vasilikogiannaki, Eleni; et al, Chemical Communications (Cambridge, 2015, 51(12), 2384-2387

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Quinuclidine ,  Gold (amino-functionalized silica-supported) Solvents: Acetone ;  6 h, 60 °C
Reference
Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen source
Fiorio, Jhonatan L. ; et al, Applied Catalysis, 2020, 267,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
Reference
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 3-Octanol Catalysts: Titania ,  Ammonium perrhenate ;  1 h, 170 °C
Reference
ReOx/TiO2: A Recyclable Solid Catalyst for Deoxydehydration
Sandbrink, Lennart; et al, ACS Catalysis, 2016, 6(2), 677-680

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Reference
Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2
Tanaka, Shinji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Tetrabutylammonium peroxydisulfate in organic synthesis; XI. A novel and selective approach to the oxidative deprotection of allyl ethers with tetrabutylammonium peroxydisulfate
Chen, Fen-Er; et al, Synthesis, 2001, (12), 1772-1774

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
Reference
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetrabutylammonium iodide Catalysts: Borane, bromodimethyl- Solvents: Dichloromethane
Reference
Exceptionally mild and stereospecific ring fragmentations promoted by dimethylboron bromide
Gauthier, Jacques Yves; et al, Tetrahedron Letters, 1987, 28(48), 5985-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Synthesis of C3-C9-alkenyl 2,3-unsaturated glucosides from glucose and some alkenols
Konstantinovic, S.; et al, Indian Journal of Chemistry, 2001, (9), 802-805

Synthetic Circuit 12

Reaction Conditions
Reference
Preparative flash vacuum thermolysis. Selective elimination of 6-chloro-1-hexene from esters of 6-chloro-1-hexanol with Schoenberg rearrangement of the S-methyl xanthate
Jenneskens, Leonardus W.; et al, Journal of Organic Chemistry, 1989, 54(24), 5811-14

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: 2423988-10-5 ;  12 h, 60 °C
1.2 Reagents: Methanol ;  6 h, 60 °C
Reference
Palladium-Catalyzed Selective Reduction of Carbonyl Compounds
Sarkar, Nabin ; et al, European Journal of Inorganic Chemistry, 2020, 2020(23), 2295-2301

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Silver Solvents: Tetrahydrofuran ;  12 h, 15 atm, 60 °C
Reference
Remarkable effect of bases on core-shell AgNP@CeO2 nanocomposite-catalyzed highly chemoselective reduction of unsaturated aldehydes
Mitsudome, Takato; et al, Chemistry Letters, 2013, 42(6), 660-662

Synthetic Circuit 15

Reaction Conditions
Reference
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  rt
Reference
m-Terphenyl ethers, a new hydroxy protecting group cleavable under reductive single electron transfer reaction conditions
Azzena, Ugo; et al, Synthesis, 2011, (10), 1575-1580

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; 2 h, rt
Reference
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) ,  Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: Tetrahydrofuran ;  5 min, 23 °C
1.2 Reagents: Ammonia borane Solvents: Tetrahydrofuran ;  8 h, 45 °C
Reference
Erbium-Catalyzed Regioselective Isomerization-Cobalt-Catalyzed Transfer Hydrogenation Sequence for the Synthesis of Anti-Markovnikov Alcohols from Epoxides under Mild Conditions
Liu, Xin; et al, ACS Catalysis, 2020, 10(22), 13659-13667

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate ,  Tris[2-(diphenylphosphino)phenyl]phosphine ,  Zinc triflate Solvents: 1,4-Dioxane ;  3 min, rt
1.2 Reagents: Formic acid ;  18 h, 45 °C
Reference
Highly Selective and Practical Iron-Catalyzed Formal Hydrogenation of Epoxides to Primary Alcohols Using Formic Acid
Yao, Yi-Xuan ; et al, European Journal of Organic Chemistry, 2023, 26(14),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen Catalysts: Borate(1-), tetrafluoro-, iron(2+) (2:1) ,  Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: 1,4-Dioxane ;  18 h, 40 bar, 80 °C
Reference
Iron-catalyzed regioselective hydrogenation of terminal epoxides to alcohols under mild conditions
Liu, Weiping ; et al, Nature Catalysis, 2019, 2(6), 523-528

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Phosphorous acid, dihexyl ester Solvents: Dimethyl sulfoxide
Reference
Surprising formation of 5-hexen-1-ol by the Wittig reaction of 4-(2-tetrahydropyranyloxy)-2-butanone with triphenylphosphinemethylene
Janistyn, Boris; et al, Chemische Berichte, 1975, 108(4), 1036-9

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ammonium nitrate
Reference
Microwave thermolysis. IV. Selective deprotection of MPM ethers using clay supported ammonium nitrate "Clayan" in dry media
Yadav, J. S.; et al, Tetrahedron Letters, 1998, 39(19), 3043-3046

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: tert-Butyllithium ,  Oxygen Solvents: Diethyl ether ,  Pentane
Reference
Preparation and regiospecific cyclization of alkenyllithiums
Bailey, William F.; et al, Journal of the American Chemical Society, 1987, 109(8), 2442-8

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Reference
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Methanol ;  6 h, 60 °C
Reference
Palladium-Catalyzed Selective Reduction of Carbonyl Compounds
Sarkar, Nabin ; et al, European Journal of Inorganic Chemistry, 2020, 2020(23), 2295-2301

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Ammonium bromide ,  Polyethylene glycol Catalysts: Palladium diacetate ,  Copper diacetate monohydrate Solvents: Dimethylformamide ,  Water ;  12 h, 0 °C
Reference
Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution
Lai, Yin-Long; et al, Organic Letters, 2017, 19(8), 2022-2025

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Ammonium bromide ,  Polyethylene glycol Catalysts: Palladium diacetate ,  Copper diacetate monohydrate Solvents: Dimethylformamide ,  Water ;  12 h, 0 °C
Reference
Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution
Lai, Yin-Long; et al, Organic Letters, 2017, 19(8), 2022-2025

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Reference
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride
Reference
Trimethylene Oxide
Henegar, Kevin E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane
Reference
Titanium tetrachloride promoted reactions of allylic trimethylsilanes and oxetane
Carr, Steve A.; et al, Journal of Organic Chemistry, 1985, 50(15), 2782-5

5-Hexen-1-ol Raw materials

5-Hexen-1-ol Preparation Products

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